sodium;octyl sulfate
Description
Conceptual Framework of Anionic Surfactants in Contemporary Colloid and Interface Science
Anionic surfactants are a class of surface-active agents that possess a negatively charged head group when dissolved in water. Their behavior in solution is governed by the interplay between the hydrophobic effect, which drives the association of hydrocarbon tails, and electrostatic interactions between the charged head groups and counter-ions. In colloid and interface science, anionic surfactants like sodium octyl sulfate (B86663) are crucial for understanding phenomena such as wetting, emulsification, foaming, and the formation of complex self-assembled structures, including micelles, vesicles, and liquid crystals. The critical micelle concentration (CMC), a key property of surfactants, represents the concentration above which surfactant molecules begin to aggregate into micelles. mdpi.com Studies involving anionic surfactants contribute to the development of new materials, formulations, and processes in fields ranging from pharmaceuticals and personal care products to enhanced oil recovery and environmental remediation.
Historical Development and Current Paradigms in Sodium Octyl Sulfate Research
The study of surfactants, including alkyl sulfates like sodium octyl sulfate, has a history intertwined with the development of detergents and emulsifiers. Early research focused on their synthesis and basic physical properties, such as surface tension reduction and micelle formation. As colloid and interface science advanced, the focus shifted to understanding the thermodynamics and kinetics of self-assembly, the structure and dynamics of surfactant aggregates, and their interactions with other components in complex systems.
Current research paradigms involving sodium octyl sulfate often explore its behavior in mixed surfactant systems, its interactions with polymers, nanoparticles, and biological molecules, and its application in advanced separation techniques and controlled delivery systems. For instance, sodium octyl sulfate has been utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) americanelements.comsigmaaldrich.com. Studies also investigate the properties of mixed micellar systems containing sodium octyl sulfate and other surfactants, such as cationic trimeric surfactants, to understand synergistic effects on properties like critical micelle concentration and surface tension reduction. nih.gov Research also delves into the formation and properties of catanionic vesicles formed by mixing sodium octyl sulfate with cationic surfactants like cetyltrimethylammonium bromide (CTAB), examining aggregate composition and the encapsulation of probes. acs.orgacs.org The self-assembly of sodium octyl sulfate in the presence of other molecules and its role in forming different aggregate shapes (micelles, vesicles) are also active areas of investigation. acs.orgpku.edu.cn
Selected Physical and Chemical Properties of Sodium Octyl Sulfate
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NaO₄S | americanelements.comnih.govontosight.ai |
| Molecular Weight | 232.27 g/mol | americanelements.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | White powder or liquid | americanelements.comnih.gov |
| Melting Point | 195 °C (decomposition) | americanelements.comsigmaaldrich.comsigmaaldrich.com |
| Solubility in H₂O | Soluble, 20 mg/mL | americanelements.comsigmaaldrich.comsigmaaldrich.com |
| PubChem CID | 2735107 | americanelements.comnih.gov |
| CAS Number | 142-31-4 | sigmaaldrich.comsigmaaldrich.com |
Note: The solubility value of 20 mg/mL is provided by multiple sources, but it is important to note that solubility can be influenced by temperature and the presence of other substances.
Research findings often involve the determination of critical micelle concentration (CMC) for sodium octyl sulfate in various conditions, as this parameter is fundamental to its surfactant activity. While specific CMC values can vary depending on the experimental method and conditions, the existence of a CMC profile for sodium octyl sulfate is a key characteristic studied in colloid science. mdpi.com Studies on mixed surfactant systems containing sodium octyl sulfate report changes in CMC upon mixing, indicating synergistic or antagonistic interactions between the components. nih.gov
Another area of research involves the interfacial tension reduction capabilities of sodium octyl sulfate, both individually and in mixed systems. Measurements of interfacial tension at oil-water interfaces, for example, demonstrate the effectiveness of surfactant mixtures containing sodium octyl sulfate in reducing tension, which is relevant for applications like enhanced oil recovery. researchgate.net
Properties
IUPAC Name |
sodium;octyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRKJMRGXGWHBM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Mechanistic Insights for Sodium Octyl Sulfate
Established Synthetic Methodologies and Reaction Kinetics
Established synthetic methodologies for producing alkyl sulfates, including sodium octyl sulfate (B86663), generally involve the reaction of a fatty alcohol with a sulfating agent. Common sulfating agents include sulfur trioxide (SO3), chlorosulfuric acid (ClSO3H), or sulfamic acid (NH2SO3H). wikipedia.orgchemithon.com
The reaction with sulfur trioxide typically involves the direct reaction of gaseous SO3, often diluted with dry air, with the alcohol. chemithon.com This reaction is generally rapid and stoichiometric. chemithon.com The initial product is an alcohol sulfuric acid (alkyl hydrogen sulfate), which is unstable and subsequently neutralized with an alkali, such as sodium hydroxide, to form the stable sodium alkyl sulfate salt. chemithon.comgoogle.com
Another method utilizes chlorosulfuric acid. wikipedia.org In this process, octanol (B41247) reacts with chlorosulfuric acid to form the octyl hydrogen sulfate and hydrogen chloride. The octyl hydrogen sulfate is then neutralized with a sodium base. wikipedia.org
Sulfamic acid can also be employed to sulfate alcohols. chemithon.com This method directly yields the ammonium (B1175870) salt of the alkyl sulfuric acid, which can then be converted to the sodium salt through ion exchange. chemithon.com Sulfamic acid sulfation is considered a milder method and is selective for hydroxyl groups. chemithon.com
The kinetics of the sulfation reaction can be influenced by factors such as temperature, the concentration of reactants, and the specific sulfating agent used. While specific kinetic data for sodium octyl sulfate synthesis are not extensively detailed in the provided sources, studies on the kinetics of related sulfonation and sulfation processes highlight the importance of reaction time and temperature in achieving desired conversion rates and yields. d-nb.inforesearchgate.net For instance, in the synthesis of sodium n-octyl sulfoitaconate diester, reaction temperature and time significantly impacted the esterification and sulfonation rates. d-nb.inforesearchgate.net
Advanced Derivatization Techniques and Functionalization Studies
Advanced techniques involving sodium octyl sulfate often focus on its use as a building block or reagent in the synthesis of other compounds, particularly in the context of creating novel surfactants or functionalized materials. While direct derivatization of the octyl sulfate molecule itself for altering its fundamental structure is less common than its use in formulations or reactions, its anionic head group and hydrophobic tail make it suitable for specific interactions and modifications in complex systems.
Sodium octyl sulfate can be utilized in the synthesis of quaternary octyl sulfate ionic liquids through reactions with quaternary halide salts. rsc.org This involves treating the quaternary halide with sodium octyl sulfate in a solvent like water, followed by extraction of the resulting ionic liquid. rsc.org This demonstrates the use of sodium octyl sulfate as a source of the octyl sulfate anion for the formation of new compounds with distinct properties.
In the realm of functionalization studies, sodium octyl sulfate's role as an anionic surfactant is often leveraged. It is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to facilitate the separation of positively charged analytes by forming neutral ion pairs. americanelements.comsigmaaldrich.cnatamanchemicals.com This application highlights its ability to interact with other charged species, which can be considered a form of non-covalent functionalization within an analytical context.
Furthermore, sodium octyl sulfate has been explored in studies involving the functionalization of materials, such as its potential evaluation as a matrix in MALDI-TOF MS for amino acids, suggesting its role in enhancing ionization efficiency. sigmaaldrich.com While not a direct chemical modification of sodium octyl sulfate, this illustrates its utility in facilitating the analysis and characterization of other molecules through specific interactions.
Research into the behavior of mixed surfactant solutions, including those containing anionic surfactants like sodium octyl sulfate, also provides insights into how its properties can be modulated or utilized in conjunction with other compounds. mpbio.comatamanchemicals.com These studies contribute to understanding how sodium octyl sulfate functions in complex formulations and its potential in developing new functional systems.
Green Chemistry Approaches in Sodium Octyl Sulfate Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. dcu.ie Applying these principles to the synthesis of sodium octyl sulfate involves considering more environmentally friendly raw materials, reaction conditions, and minimizing waste generation.
While specific dedicated research on "green" synthesis routes solely for sodium octyl sulfate is not extensively detailed in the provided results, the broader context of green chemistry in surfactant production and organic synthesis offers relevant insights. The use of water as a reaction medium, for instance, is a key aspect of green chemistry, offering advantages in terms of safety, economy, and environmental impact compared to organic solvents. tandfonline.com Some synthetic procedures involving sodium octyl sulfate or related surfactants do utilize aqueous systems. google.comrsc.org
The choice of sulfating agent can also have environmental implications. Processes using sulfur trioxide can be efficient but require careful handling due to the reactivity of SO3. chemithon.com Sulfamic acid offers a milder alternative, potentially leading to fewer by-products. chemithon.com
Research into novel, more environmentally benign synthetic methods for surfactants, such as those derived from itaconic acid and n-octanol, indicates a broader trend in chemistry towards developing greener alternatives. d-nb.inforesearchgate.net Although these studies may focus on different surfactant structures, the underlying principles and techniques explored, such as optimizing reaction conditions to improve yield and purity while minimizing waste, are applicable to the synthesis of other surfactants like sodium octyl sulfate.
The twelve principles of green chemistry provide a framework for evaluating and developing more sustainable synthetic routes, encouraging considerations such as atom economy, energy efficiency, and the design of less hazardous chemicals and syntheses. dcu.ie Future research in the synthesis of sodium octyl sulfate could focus on exploring enzymatic pathways, alternative reaction media, or novel catalytic systems that align more closely with these principles.
Fundamental Solution Phase Behavior and Self Assembly of Sodium Octyl Sulfate
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The Critical Micelle Concentration (CMC) of sodium octyl sulfate (B86663) is the concentration above which micelle formation becomes thermodynamically favorable. umcs.plwikipedia.org It is not a fixed value and can be influenced by factors such as temperature, the presence of electrolytes, and the presence of organic additives. umcs.plwikipedia.org Determining the CMC accurately is crucial for understanding and predicting the behavior of sodium octyl sulfate in various applications. wikipedia.orgresearchgate.net
Methodological Approaches for CMC Quantification
The CMC of surfactants can be determined by measuring various physicochemical properties of the solution that exhibit a significant change at the point of micelle formation. umcs.plwikipedia.orgresearchgate.netrheosense.com These properties include surface tension, electrical conductivity, light scattering, osmotic pressure, density, refractive index, and viscosity. umcs.plwikipedia.orgresearchgate.netrheosense.comscience.gov The CMC is typically identified as the point where a plot of the measured property versus the surfactant concentration shows an abrupt change in slope. wikipedia.orgresearchgate.netrheosense.com
Surface Tension Tensiometry
Surface tension tensiometry is a widely used method for determining the CMC of surfactants. umcs.plwikipedia.orgresearchgate.netrsc.org Surfactant molecules tend to adsorb at the air-water interface, reducing the surface tension of the solution. umcs.plwikipedia.org As the surfactant concentration increases, the surface tension decreases until the interface is saturated with monomers. wikipedia.orgresearchgate.net Beyond the CMC, micelles begin to form in the bulk solution, and the surface tension remains relatively constant or changes with a much lower slope because the concentration of monomers at the interface is no longer increasing significantly. wikipedia.orgresearchgate.net The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration. researchgate.netnepjol.info While effective, surface tension measurements can be strongly affected by the presence of impurities. nist.gov
Electrical Conductivity Measurements
Electrical conductivity measurements are particularly useful for determining the CMC of ionic surfactants like sodium octyl sulfate. umcs.plwikipedia.orgresearchgate.netnih.gov Below the CMC, ionic surfactants behave as strong electrolytes, and the conductivity of the solution increases linearly with increasing surfactant concentration due to the presence of individual ions. researchgate.netnih.gov Above the CMC, the formation of charged micelles, which have lower mobility and a lower effective charge per monomer compared to individual ions, leads to a decrease in the rate of increase of conductivity with increasing surfactant concentration. researchgate.netnih.gov The CMC is determined from the intersection of the two linear segments observed in a plot of specific conductivity versus surfactant concentration. researchgate.netnih.govcdnsciencepub.comresearchgate.net
Spectroscopic Techniques (e.g., UV-Vis Absorption)
Spectroscopic techniques, such as UV-Vis absorption, can be employed to determine the CMC, often utilizing a molecular probe that exhibits a change in its spectroscopic properties upon partitioning into the micellar environment. umcs.plresearchgate.netrsc.orgtaylorandfrancis.com Water-insoluble organic dyes are commonly used as probes. researchgate.net Below the CMC, the dye has low solubility in the aqueous solution, resulting in low absorbance. researchgate.net At the CMC, the dye starts to solubilize within the hydrophobic core of the newly formed micelles, leading to a sudden increase in the solution's absorbance. researchgate.net Above the CMC, the absorbance increases linearly as more dye is incorporated into the increasing number of micelles. researchgate.net The CMC is determined from the breakpoint in the absorbance versus surfactant concentration plot. researchgate.net
Rheological Characterization (e.g., Viscosity-Based Calculations)
Rheological characterization, specifically viscosity measurements, can also be used to determine the CMC of surfactant solutions. rheosense.comscience.govnih.govacs.orgresearchgate.netscribd.com The viscosity of a surfactant solution changes as micelles form. rheosense.com Below the CMC, the viscosity typically increases gradually with increasing surfactant concentration. acs.org Above the CMC, the formation of micelles can lead to a more significant increase in viscosity, or a change in the slope of the viscosity-concentration curve, depending on the nature and shape of the micelles formed. acs.orgscribd.com The CMC can be calculated from the variation in the zero-shear-rate viscosity as a function of surfactant concentration, with the CMC often corresponding to the intersection of linear fits in the premicellar and micellar regions. acs.org While viscosity measurements can be used, a challenge can be the low sensitivity for the measured property near the CMC. rheosense.com
Capillary Electrophoresis and Taylor Dispersion Analysis
Capillary Electrophoresis (CE) and Taylor Dispersion Analysis (TDA) are techniques that can be used to study surfactant aggregation and determine the CMC. americanelements.comresearchgate.netscience.govrsc.orgnih.govdiva-portal.org These methods can detect changes in the mobility or diffusion behavior of surfactant molecules and aggregates as a function of concentration. researchgate.netnih.gov In CE, changes in migration times can be observed upon reaching the CMC due to the formation of micelles. researchgate.net Taylor Dispersion Analysis, which can be implemented using CE instrumentation, allows for the study of the dispersion of a solute band in a capillary, and changes in the dispersion can indicate the presence of micelles. researchgate.netnih.gov These techniques can be applied to surfactants with or without a chromophore, sometimes utilizing indirect detection methods. nih.gov
Influencing Factors on CMC:
Several factors can influence the CMC of sodium octyl sulfate:
Temperature: Temperature affects the balance between hydrophobic and hydrophilic interactions. For ionic surfactants like sodium octyl sulfate, the CMC typically shows a minimum with increasing temperature. cdnsciencepub.comresearchgate.netresearchgate.netacs.org At lower temperatures, the increased hydration of the hydrophilic head group favors monomer solubility, leading to a higher CMC. As temperature increases, the hydration decreases, favoring micellization and lowering the CMC. researchgate.net However, at higher temperatures, increased thermal motion can disrupt micelles, potentially leading to an increase in CMC. researchgate.net
Presence of Electrolytes: The addition of electrolytes (salts) generally decreases the CMC of ionic surfactants. umcs.plwikipedia.orgtaylorandfrancis.comrsc.org This is because the presence of counterions screens the electrostatic repulsion between the charged head groups of the surfactant monomers, making it easier for them to aggregate and form micelles. rsc.org The effect depends on the type and concentration of the electrolyte. umcs.plwikipedia.orgtaylorandfrancis.comrsc.org
Presence of Organic Additives: The effect of organic additives on the CMC can vary depending on the nature of the additive. Short-chain alcohols, for instance, can either increase or decrease the CMC depending on their chain length and concentration, often by influencing the solvation of the surfactant or partitioning into the micelles. umcs.plmdpi.com
| Method | Principle | Applicable Surfactant Types |
| Surface Tension Tensiometry | Change in surface tension due to adsorption and micelle formation. | Ionic, Nonionic |
| Electrical Conductivity | Change in conductivity due to ion and micelle mobility. | Ionic |
| Spectroscopic Techniques | Change in probe properties upon micelle solubilization. | Ionic, Nonionic (with probe) |
| Rheological Characterization | Change in viscosity due to micelle formation and structure. | Ionic, Nonionic |
| Capillary Electrophoresis & TDA | Changes in mobility or dispersion due to aggregation. | Ionic, Nonionic |
Thermodynamic Parameters of Micellization
The micellization of sodium octyl sulfate is a thermodynamic process characterized by changes in Gibbs free energy, enthalpy, and entropy. The standard Gibbs free energy of micellization per mole of surfactant can be determined from the critical micelle concentration (CMC) and the aggregation number, using relations based on the equilibrium constant for micellization. wikipedia.orgscispace.com The enthalpy of micellization can be obtained from the Gibbs-Helmholtz relation, and the entropy of micellization can also be calculated. scispace.com For ionic surfactants like SOS, the micellization process typically results in a decrease in Gibbs free energy. wikipedia.orgresearchgate.netrsc.org The temperature dependence of the CMC can provide insights into the enthalpy and entropy changes associated with micellization. scispace.com
Kinetic Aspects of Micelle Formation
The formation of micelles from surfactant monomers is a dynamic process involving the association and dissociation of molecules. The kinetics of micelle formation can be studied using techniques that monitor the rapid changes in solution properties following a perturbation, such as a temperature jump or rapid mixing. The process is often characterized by relaxation times, which represent the time scales over which the system returns to equilibrium. For some surfactant systems, micelle formation is subject to a broad distribution of relaxation times. researchgate.net Studies on catanionic mixtures involving SOS have indicated that the self-assembly process can be complex and multi-step, occurring over different time scales ranging from milliseconds to much longer periods. ustc.edu.cnacs.orguri.eduustc.edu.cn
Influence of Temperature and Pressure on CMC
The critical micelle concentration (CMC) of sodium octyl sulfate is influenced by external factors such as temperature and pressure. The dependence of CMC on temperature for ionic surfactants can exhibit a minimum. aip.orgresearchgate.net Changes in temperature affect the hydration of both the hydrocarbon chains and the head groups, influencing the balance of forces driving micellization. rsc.org Pressure also affects the CMC, and theoretical models have been developed to describe the relationship between CMC, temperature, and pressure for surfactants including sodium octyl sulfate. researchgate.net
Effects of Electrolyte Concentration and Ionic Strength
The presence of electrolytes significantly impacts the critical micelle concentration of ionic surfactants like sodium octyl sulfate. Generally, increasing the electrolyte concentration or ionic strength leads to a decrease in the CMC. nih.govwikipedia.orgosti.gov This effect, often referred to as "salting out," is due to the reduction of repulsive electrostatic forces between the charged head groups of the surfactant molecules by the added ions, making micelle formation more favorable. osti.govresearchgate.net The magnitude of this effect can depend on the type of electrolyte; for instance, the presence of sodium sulfate can have a greater effect on CMC reduction compared to sodium chloride, which is attributed to the higher charge density of the sulfate ion. nih.gov
Aggregation Structures and Morphological Transitions
Beyond simple spherical micelles, sodium octyl sulfate and its mixtures with other surfactants can form various aggregation structures, including vesicles, depending on concentration, temperature, and the presence of other components. jst.go.jpresearchgate.netdiva-portal.org
Characterization of Micellar Shape and Size Distributions
The shape and size distribution of micelles formed by sodium octyl sulfate can be characterized using various experimental techniques, including dynamic light scattering (DLS) and small-angle neutron scattering (SANS). researchgate.netresearchgate.netacs.org These techniques provide information about the hydrodynamic radius and internal structure of the aggregates. While spherical micelles are common, other shapes such as ellipsoidal or rod-like micelles can also form depending on the specific conditions. researchgate.netdiva-portal.org SANS and small-angle X-ray scattering (SAXS) studies on catanionic mixtures involving SOS have provided detailed information on the cross-sectional and interfacial dimensions of the aggregates, indicating that surfactant headgroups may occupy a diffuse region near the core-water interface. acs.org
Vesicle Formation and Vesicle-Micelle Transition Mechanisms
Sodium octyl sulfate, particularly in mixtures with cationic surfactants like cetyltrimethylammonium bromide (CTAB), can form vesicles. ustc.edu.cnacs.orguri.edujst.go.jpresearchgate.netdiva-portal.orgacs.org The formation of these vesicles is a complex process that can involve multiple steps, including the initial formation of non-equilibrium mixed aggregates, followed by the rearrangement into bilayer structures and the eventual formation of vesicles. ustc.edu.cnacs.orguri.eduustc.edu.cn The kinetics of vesicle formation can be relatively slow, taking seconds, minutes, or even longer depending on the system composition. ustc.edu.cnacs.orguri.edu
Transitions between different aggregation structures, such as from micelles to vesicles or vice versa, can be induced by changes in surfactant concentration, temperature, or the addition of other substances. jst.go.jpacs.org For example, in mixtures of SOS and CTAB, a concentration-dependent vesicle-micelle transition has been observed, which can occur through a coexisting state of micelles and small unilamellar vesicles. jst.go.jp The breakup of vesicles into mixed micelles appears to be a relatively rapid process compared to vesicle formation. acs.orguri.eduacs.org
Microstructure Elucidation using Advanced Microscopy (e.g., Freeze Fracture TEM)
Advanced microscopy techniques, such as Freeze-Fracture Transmission Electron Microscopy (FF-TEM), are instrumental in directly visualizing the microstructures formed by sodium octyl sulfate, particularly in complex mixed systems. FF-TEM allows for the imaging of the internal structure of frozen hydrated samples, providing insights into the morphology of self-assembled aggregates like micelles, vesicles, and liquid crystalline phases jst.go.jpnih.govpku.edu.cn.
Studies utilizing FF-TEM on mixtures of sodium octyl sulfate with cationic surfactants like CTAB have revealed the presence of different aggregate structures depending on the composition and concentration. For example, FF-TEM observations have shown the existence of equilibrium vesicles in dilute solutions of CTAB/SOS mixtures, which can transform into micelles through a coexisting state of micelles and small unilamellar vesicles as the total surfactant concentration increases jst.go.jpresearchgate.net.
In systems involving sodium octyl sulfate and other components, such as reverse Pluronic copolymers, cryo-/freeze-fracture transmission electron microscopy has been employed to determine the microstructures of the resulting mixtures. These studies have corroborated the formation of globular aggregates, including mixed aggregates and individual micelles nih.gov. FF-TEM measurements have provided quantitative data on the size of these aggregates, indicating, for instance, the presence of nearly spherical aggregates with specific radii in certain mixed systems nih.gov.
Research comparing FF-TEM with other techniques like small-angle neutron scattering (SANS) in studying the self-assembly of SOS-rich mixtures with CTAB has confirmed the simultaneous presence of open and closed bilayer structures in highly diluted samples and the existence of globular and elongated micelles at higher concentrations. However, discrepancies between the techniques have been noted, potentially due to surfactant adsorption at interfaces during cryo-TEM sample preparation researchgate.netnih.govacs.org.
Dynamic Properties of Aggregates in Solution
The dynamic properties of sodium octyl sulfate aggregates in solution encompass processes such as the formation, growth, and transformation of these structures. These dynamics are crucial for understanding the behavior and applications of SOS in various systems. Techniques like dynamic light scattering (DLS) and time-resolved light scattering are employed to investigate the kinetics of these processes jst.go.jpnih.govuri.eduacs.org.
In mixed systems of SOS with cationic surfactants, the dynamics of aggregate formation and transition have been extensively studied. For example, the formation of vesicles from mixtures of CTAB and SOS upon rapid mixing has been monitored using time-resolved light scattering. These studies indicate that vesicle formation can involve a fast initial process leading to non-equilibrium aggregates, followed by slower processes corresponding to the relaxation and growth of these structures towards their equilibrium state uri.edu. The rate of vesicle formation can be influenced by the surfactant composition uri.edu.
Molecular dynamics simulations also provide insights into the dynamic behavior of surfactant aggregates at an atomistic level. Studies on similar anionic surfactants like sodium octanoate (B1194180) have used molecular dynamics simulations to investigate the spontaneous aggregation of surfactant molecules and the dynamics of monomer exchange between the bulk solution and micelles uni-regensburg.deresearchgate.net. These simulations can characterize the shape and internal structure of aggregates and quantify the rate at which individual surfactant molecules enter and leave the micelles uni-regensburg.de. Monomer exchange rates have been found to be dependent on the length of the alkyl chain uni-regensburg.de.
In CTAB/SOS mixtures, the temporal evolution of aggregate microstructures, including transitions between micelles, disks, and vesicles, has been monitored using techniques like time-resolved turbidity, DLS, and cryogenic transmission electron microscopy (cryo-TEM). These studies suggest a model where micelles grow into disks, which then transform into vesicles acs.org. The kinetics of these transitions can vary depending on the specific surfactant pair acs.org.
Interfacial Phenomena and Surface Activity of Sodium Octyl Sulfate
Adsorption Mechanisms at Liquid-Air and Liquid-Liquid Interfaces
The adsorption of sodium octyl sulfate (B86663) at liquid-air and liquid-liquid interfaces is a fundamental process governing its surface activity. This phenomenon involves the migration and orientation of SOS molecules at the interface, driven by the minimization of free energy. daffodilvarsity.edu.bdaau.dk At the interface, the hydrophobic tails of SOS molecules orient away from the aqueous phase, while the hydrophilic heads remain in the water. aau.dk
Gibbs Adsorption Isotherm and Surface Excess Concentration
The Gibbs adsorption isotherm is a thermodynamic model used to quantify the adsorption of surfactants at interfaces. aau.dksrce.hr It relates the change in surface tension of a solution to the surface excess concentration of the solute. For a simple system like an aqueous solution of sodium octyl sulfate, the Gibbs adsorption isotherm can be applied to determine the surface excess concentration (Γ), which represents the amount of surfactant adsorbed per unit area of the interface. srce.hrroyalsocietypublishing.orgtandfonline.com
The Gibbs adsorption equation is typically expressed as: Γ = - (1/RT) * (dγ/dlnc) Where: Γ is the surface excess concentration R is the ideal gas constant T is the absolute temperature γ is the surface tension c is the bulk concentration of the surfactant
Studies utilizing techniques such as the radiotracer method with 35S-labeled surfactants have been employed to directly measure adsorption at the solution-air interface, and the results have shown agreement with values calculated from surface tension measurements using the Gibbs equation, assuming specific ion associations at the interface. royalsocietypublishing.org The surface excess obtained from tracer measurements for di-n-octyl sodium sulphosuccinate, a related anionic surfactant, agreed with calculations from the Gibbs equation, assuming only H+ and no Na+ were associated with the adsorbed ions. royalsocietypublishing.org
The surface excess concentration provides insight into how densely surfactant molecules pack at the interface. As the bulk concentration of sodium octyl sulfate increases, the surface excess concentration also increases until the interface becomes saturated, typically around the critical micelle concentration (CMC). aau.dksrce.hrtandfonline.com
Interactive Table 1: Illustrative Data for Surface Tension and Surface Excess (Conceptual Data based on principles, not specific to SOS without direct data)
| Concentration (mol/L) | Surface Tension (mN/m) | Surface Excess Concentration (mol/m²) |
| Low (below CMC) | High | Increasing |
| Near CMC | Decreasing rapidly | Approaching maximum |
| Above CMC | Relatively constant (plateau) | Maximum (saturation) |
Note: This table presents conceptual relationships based on the Gibbs adsorption isotherm for a typical surfactant. Specific numerical data for sodium octyl sulfate at various concentrations would require experimental measurements.
Application of Langmuir and Frumkin Adsorption Models
Adsorption isotherms, such as the Langmuir and Frumkin models, can be applied to describe the adsorption behavior of surfactants like sodium octyl sulfate at interfaces. These models provide theoretical frameworks to understand the relationship between the bulk concentration of the surfactant and the amount adsorbed at the interface. researchgate.netnih.gov
The Langmuir adsorption model assumes that adsorption occurs on a homogeneous surface with a finite number of identical sites, and that there is no interaction between adsorbed molecules. nih.gov While simpler, this model may not fully capture the complexities of surfactant adsorption, especially at higher concentrations where interactions between adsorbed molecules become significant.
The Frumkin adsorption model is a more complex model that accounts for interactions between adsorbed molecules. It includes an interaction parameter that describes the attractive or repulsive forces between molecules in the adsorbed layer. This model often provides a better fit to experimental data for surfactants, as it considers the lateral interactions that influence the packing and orientation of molecules at the interface. researchgate.net
Studies on the adsorption of anionic surfactants, including homologs of sodium octyl sulfate, at solid-liquid interfaces have shown that adsorption isotherms can be well-fitted by models like the Langmuir model, particularly in certain concentration ranges. nih.govresearchgate.net The specific model that best describes the adsorption of sodium octyl sulfate depends on the interface type, temperature, and the presence of other substances.
Surface Activity in Mixed Systems
Sodium octyl sulfate is often used in mixed surfactant systems, where its surface activity can be influenced by the presence of other surfactants (anionic, cationic, or non-ionic) or other components. nih.govmpbio.comuniv.kiev.ua The behavior of mixed surfactant systems is complex and can exhibit synergistic or antagonistic effects on surface tension reduction, adsorption, and aggregation. nih.govuniv.kiev.uapku.edu.cn
In mixtures with cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), sodium octyl sulfate can form complexes due to electrostatic interactions between the oppositely charged head groups. nih.govpku.edu.cnuri.edu These interactions can lead to enhanced surface activity and the formation of mixed micelles or vesicles at lower total surfactant concentrations compared to the individual surfactants. nih.govpku.edu.cnuri.educapes.gov.br Studies on mixtures of sodium octyl sulfate and CTAB have shown positive synergistic effects on the solubilization of hydrophobic compounds, which is related to changes in the phase behavior of the mixed system. nih.gov The surface tension at the critical micelle concentration (CMC) for mixtures of octyltrimethylammonium (B97695) bromide and sodium octyl sulfate can be very low, approaching the value of pure hydrocarbons for systems with high chain length symmetry. capes.gov.br
The surface activity of sodium octyl sulfate in mixed systems is also influenced by the composition ratio of the surfactants and the total concentration. univ.kiev.ua The interaction parameters derived from models describing mixed micellization and adsorption can quantify the degree of synergy or antagonism. frontiersin.org
Interactive Table 2: Conceptual Data for Surface Tension in Mixed Surfactant Systems (Illustrative)
| System Composition | Total Surfactant Concentration | Surface Tension (mN/m) | Notes |
| SOS alone | C1 | γ1 | |
| Other Surfactant alone | C1 | γ2 | |
| SOS + Other Surfactant (Mixed) | C1 | γ_mix | γ_mix < min(γ1, γ2) suggests synergy |
Note: This table presents a conceptual comparison. Actual surface tension values in mixed systems depend heavily on the specific co-surfactant and their mixing ratio.
Stabilization Mechanisms of Emulsions and Foams
Sodium octyl sulfate acts as a stabilizer for emulsions and foams by adsorbing at the liquid-liquid and liquid-air interfaces, respectively. ontosight.aichemimpex.comuri.edu Adsorption of SOS molecules at these interfaces lowers the interfacial tension, reducing the energy required to create the large interfacial area characteristic of emulsions and foams. daffodilvarsity.edu.bduri.edu
In emulsions (dispersions of one immiscible liquid in another), SOS molecules accumulate at the oil-water interface, with their hydrophobic tails in the oil phase and hydrophilic heads in the water phase. uri.edu The adsorbed layer of surfactant molecules creates a physical barrier that prevents droplets from coalescing. uri.edu Additionally, the charged sulfate head groups can lead to electrostatic repulsion between droplets, further enhancing stability. uri.edu The effectiveness of sodium octyl sulfate in stabilizing emulsions can be influenced by the presence of other components, such as particles, which can interact with the surfactant at the interface. uri.eduresearchgate.net
In foams (dispersions of gas in a liquid), sodium octyl sulfate molecules adsorb at the liquid-air interface, with their hydrophobic tails facing the air bubbles and hydrophilic heads in the liquid film. aau.dk This forms a stable film around the gas bubbles. aau.dk The stability of the foam is related to the properties of these liquid films, including their surface tension and the repulsive forces between the two sides of the film. researchgate.netresearchgate.net Sodium octyl sulfate is known to produce moderate foaming properties, creating medium and poorly stable foams, characterized by a high degree of hydration. pcc.eu The stability of foams stabilized by anionic surfactants like sodium octyl sulfate can be affected by factors such as surfactant concentration, the presence of electrolytes, and temperature. researchgate.netresearchgate.net
Interactive Table 3: Factors Influencing Foam Stability (Qualitative)
| Factor | Effect on Foam Stability (SOS) | Notes |
| SOS Concentration | Generally increases up to CMC, then may vary | Related to surface coverage and film properties |
| Presence of Electrolytes | Can decrease stability (e.g., certain salts) | Influences electrostatic repulsions and potentially crystal formation researchgate.net |
| Temperature | Can affect adsorption and film properties | Higher temperatures may decrease stability in some cases nih.gov |
| Presence of Co-surfactants | Can increase or decrease stability | Depends on interactions and mixed film properties bibliotekanauki.pl |
Note: The specific effects can be complex and depend on the particular conditions.
Molecular Interactions and Phase Behavior of Sodium Octyl Sulfate Systems
Interactions in Binary and Multicomponent Surfactant Mixtures
Mixing anionic and cationic surfactants, such as sodium octyl sulfate (B86663) and cetyltrimethylammonium bromide, can result in rich and complex behavior due to strong electrostatic attractions between the oppositely charged head groups. This can lead to synergistic effects in reducing the critical micelle concentration (CMC) and forming various aggregate structures.
Synergistic and Antagonistic Effects in Cationic-Anionic Surfactant Blends (e.g., with Cetyltrimethylammonium Bromide)
In mixtures of cationic and anionic surfactants, synergistic interactions are often observed, leading to a decrease in the critical micelle concentration (CMC) compared to the ideal behavior or the individual surfactants. Studies on mixtures of anionic surfactants, such as sodium dodecyl sulfate (SDS), with cationic surfactants like CTAB have shown significant synergism in mixed micelle formation researchgate.netscience.gov. While direct quantitative data on the synergism parameter (β) specifically for the SOS-CTAB system is not extensively detailed in the provided snippets, the strong electrostatic attraction between the anionic head group of SOS and the cationic head group of CTAB is expected to drive favorable mixing in aggregates, similar to other catanionic systems researchgate.net. This attractive interaction reduces the effective headgroup repulsion within the mixed aggregates, promoting micellization and potentially other aggregate formations at lower total surfactant concentrations nih.gov. The degree of synergism can be quantified using models like the regular solution theory, which calculates interaction parameters based on deviations from ideal mixing behavior researchgate.net.
Mixed Micelle Formation and Compositional Studies
Sodium octyl sulfate forms mixed micelles when combined with other surfactants, including cationic ones like CTAB acs.org. The formation of these mixed micelles is influenced by the relative proportions of the constituent surfactants and their intrinsic properties . Fluorescence spectroscopy has been employed to examine the microstructures, including mixed micelles, in the ternary system of CTAB, SOS, and water acs.org. Molecular dynamics simulations have also been used to study mixtures of CTAB and SOS to understand the relationship between micelle composition and aggregate shape . Studies on mixed micelles of sodium alkyl sulfates have investigated their aggregation numbers and fractional charges, showing that these properties in mixed systems can lie between those of the single-component micelles researchgate.net. The composition of mixed micelles can deviate from the composition of the bulk surfactant mixture, particularly near the CMC, due to preferential incorporation of one surfactant over the other into the aggregates researchgate.net.
Phase Diagrams of Mixed Surfactant Systems
Aqueous mixtures of sodium octyl sulfate and cetyltrimethylammonium bromide exhibit complex phase behavior, which can be represented by phase diagrams core.ac.ukscielo.brcapes.gov.brmdpi.com. These diagrams delineate regions of different stable phases, including micellar solutions, vesicular phases, and two-phase regions where precipitation or coexistence of different aggregates occurs core.ac.ukmdpi.comcore.ac.uk. For instance, a phase map for the aqueous system of DNA and positively charged vesicles composed of CTAB and SOS showed a strong associative phase behavior with the formation of a precipitate over a range of concentrations core.ac.uk. The mixing ratio of the anionic and cationic surfactants plays a crucial role in determining the resulting aggregate structures and phase behavior mdpi.com. Different aggregate types, such as vesicles and micelles, can form depending on the CTAB mole fraction in the mixture core.ac.uk. Fluorescence spectroscopy is a promising technique for mapping these complex surfactant phase diagrams acs.org.
Phase Behavior of Microemulsion Systems
While the term "microemulsion" and "Winsor-Type Phase Transitions" were not explicitly detailed in the provided search results concerning sodium octyl sulfate, the phase behavior observed in SOS-containing systems, particularly with CTAB, involves transitions between different aggregate structures and distinct phase regions.
Microstructure and Physicochemical Properties of Middle-Phase Microemulsions
The provided search results discuss the formation of various microstructures, such as micelles and vesicles, in aqueous mixtures of sodium octyl sulfate and cetyltrimethylammonium bromide acs.orgmdpi.comcore.ac.uk. A concentration-dependent transition from vesicles to micelles has been observed in the CTAB/SOS system mdpi.com. The formation of ion pairs between the cationic and anionic components can lead to tight interfacial packing, promoting vesicle formation at lower surfactant concentrations mdpi.com. As the total surfactant concentration increases, a shift in the ratio of SOS to CTAB within the aggregates can trigger a transition from vesicles to micelles mdpi.com. While the term "middle-phase microemulsions" was not used, the observation of distinct aggregate structures and phase transitions highlights the complex self-assembly behavior in these systems.
Interactions with Polymeric and Biological Macromolecules
The interaction of sodium octyl sulfate with various polymeric and biological macromolecules is a subject of significant research due to its implications in diverse fields, including biology, chemistry, and materials science. These interactions are often driven by a combination of electrostatic and hydrophobic forces, leading to the formation of complexes and alterations in the macromolecule's structure and behavior.
Formation and Characterization of Surfactant-Polyelectrolyte Complexes
Sodium octyl sulfate, being an anionic surfactant, interacts with polyelectrolytes, particularly cationic ones, to form surfactant-polyelectrolyte complexes. These interactions are primarily driven by electrostatic attraction between the charged headgroup of the surfactant and the charged segments of the polyelectrolyte chain, along with hydrophobic interactions between the alkyl chains of the surfactant and hydrophobic domains on the polymer or between aggregated surfactant molecules.
Studies involving anionic surfactants, including sodium octyl sulfate homologs, and cationic polyelectrolytes have shown that the interaction leads to the formation of complexes. researchgate.net The association between the surfactant and the polyelectrolyte is often hydrophobically driven, with cooperative binding occurring between surfactant molecules through hydrophobic interactions. researchgate.net The formation of these complexes can result in a decrease in the charge of the polyelectrolyte-surfactant aggregate, increasing its hydrophobicity. researchgate.net At higher surfactant concentrations, the aggregates can become negatively charged due to the adsorption of additional surfactant molecules onto the aggregate surface. researchgate.net
The critical aggregation concentration (cac) of the surfactant can be influenced by the presence of the polyelectrolyte. For instance, in systems involving ionic liquids with octyl sulfate anions and sodium polystyrene sulfonate (NaPSS), the cac values were found to increase with increasing polyelectrolyte concentration. imist.ma This suggests that the polyelectrolyte affects the self-assembly behavior of the surfactant. The formation of NaPSS-surfactant complexes, initially involving surfactant monomers and later aggregates, impacts the interfacial activity of the system. imist.ma
Protein-Surfactant Binding and Denaturation Phenomena
Sodium octyl sulfate, like other anionic surfactants such as sodium dodecyl sulfate (SDS), can interact with proteins, leading to binding and potentially denaturation. Anionic detergents, including SDS, are known to disrupt membranes and denature proteins by breaking protein-protein interactions. thermofisher.com These detergents can bind to both membrane and non-membrane proteins, even at concentrations below the critical micelle concentration (CMC). thermofisher.com
The interaction between proteins and surfactants like SDS is complex and can depend on the surfactant concentration and the specific protein. researchgate.net At moderate concentrations below the CMC, SDS can act as a potent denaturant for proteins in solution. researchgate.net The binding affinity between SDS and most proteins is high, attributed to both the hydrophilic head and the hydrophobic tail of the surfactant molecule. researchgate.net This binding can lead to irreversible structural changes in proteins. researchgate.net
While SDS is a well-studied example, sodium octyl sulfate, with its shorter hydrocarbon chain, also interacts with proteins. The mechanism of interaction and the extent of denaturation can vary depending on the protein's characteristics and the surfactant concentration. Generally, anionic surfactants can interact with proteins even below their CMC, causing denaturation. lu.se
Interaction with Nucleic Acids (e.g., DNA)
The interaction between sodium octyl sulfate and nucleic acids, such as DNA, has been investigated, particularly in the context of cat-anionic vesicle systems. These systems, formed by mixing cationic and anionic surfactants, have potential applications in biomedicine, including DNA delivery. nih.govacs.orgcapes.gov.br
Studies on the interactions between DNA and cat-anionic vesicles formed by cetyltrimethylammonium bromide (CTAB) and sodium octyl sulfate (SOS) have shown that DNA can bind to positively charged vesicles, leading to the formation of lipoplexes. nih.govacs.orgcapes.gov.br Complete charge neutralization of the complex occurs at a specific mole ratio between the phosphate (B84403) groups of DNA and the positive charges on the vesicle. nih.govacs.orgcapes.gov.br Interestingly, even above this threshold, excess nucleic acid remains free in solution, and the anionic surfactant (SOS) is not expelled, preventing the formation of micelles. nih.govacs.orgcapes.gov.br
Furthermore, vesicle-bound DNA can be released in its native form upon the addition of SOS. nih.govacs.orgcapes.gov.br This release is attributed to SOS competing with the phosphate groups of DNA for interaction with the cationic component (CTAB) of the vesicle, leading to the disruption of the cat-anionic vesicles. nih.govacs.orgcapes.gov.br This controlled release mechanism highlights the significant interaction between sodium octyl sulfate and DNA within these complex systems. nih.govacs.orgcapes.gov.br
Beyond vesicle systems, anionic surfactants, including sodium octyl sulfate, have been shown to influence the dissociation of cationic DNA-intercalated drugs. chalmers.se These surfactants can induce substantial rate enhancements of the dissociation of intercalators from DNA, even at concentrations below the CMC. chalmers.se This suggests direct interactions between the surfactant molecules and the DNA complexes, influencing the dissociation mechanism. chalmers.se The rate enhancement is more pronounced for bulky, multicationic, and hydrophobic DNA ligands and indicates a reduction of the activation energy for the ligand to exit the DNA intercalation site. chalmers.se
Adsorption onto Solid Substrates (e.g., Alumina)
The adsorption of sodium octyl sulfate onto solid substrates, particularly metal oxides like alumina (B75360) (Al2O3), is a relevant phenomenon in various applications, including mineral processing, environmental remediation, and detergency. The adsorption behavior is influenced by factors such as pH, ionic strength, and the properties of the solid surface.
Alumina is a well-known adsorbent widely used for surfactant adsorption studies. researchgate.netresearchgate.net The adsorption of anionic surfactants like sodium octyl sulfate onto positively charged alumina surfaces is primarily driven by electrostatic attraction. researchgate.net Hydrophobic interactions also play a significant role, particularly at higher surfactant concentrations. researchgate.net
Studies on the simultaneous adsorption of alkyl sulfate surfactants, including sodium octyl sulfate, onto alpha alumina (α-Al2O3) particles have shown that the adsorption isotherms increase with a decrease in pH, which enhances the electrostatic attraction between the positively charged alumina surface and the anionic surfactants. researchgate.net Adsorption also increases with increasing hydrocarbon chain length due to enhanced hydrophobic interactions. researchgate.net
The ionic strength of the solution can also affect the adsorption behavior. A common intersection point (CIP) in adsorption isotherms at different salt concentrations suggests a reversal in the contributions of electrostatic and hydrophobic interactions. researchgate.net
The adsorption of alkyl sulfates on alumina is often described by models such as the Langmuir model and two-step adsorption models based on the concept of hemi-micelles. researchgate.netresearchgate.net These models suggest the formation of adsorbed layers, potentially including hemi-micelles or bi-layer admicelles, on the alumina surface. researchgate.net The surface area occupied per surfactant molecule at plateau adsorption can provide insights into the structure of the adsorbed layer. dtic.mil
Research on the adsorption of sodium octylbenzenesulfonate, a related compound, on α-alumina showed maximum plateau adsorption at pH 5, with an adsorption value of about 7 µgmol/m². dtic.mil Similar plateau values were observed for double-tailed alkylbenzenesulfonates on γ-alumina, with maximum adsorption occurring at pH 4 and surfactant concentrations near the CMC. dtic.mil
The adsorption of nonionic surfactants on alumina can be significantly enhanced by the coadsorption of ionic surfactants like sodium p-octylbenzenesulfonate. scispace.com This is attributed to the electrostatic adsorption of ionic surfactants providing hydrophobic sites for the adsorption of nonionic species. scispace.com
Computational and Theoretical Modeling of Sodium Octyl Sulfate
Molecular Dynamics (MD) Simulations of Self-Assembly and Aggregation
MD simulations are widely used to study the self-assembly of surfactants into aggregates such as micelles. princeton.edu These simulations can capture the dynamic nature of micellar aggregates and provide structural details. researchgate.net The process of micelle formation is a reversible equilibrium process driven by the minimization of the system's free energy, primarily influenced by hydrophobic, steric, electrostatic, hydrogen bonding, and van der Waals interactions.
Simulating surfactant solutions presents challenges due to the time scales involved in micelle formation and reorganization, which can exceed currently accessible MD time scales for atomistic models in explicit solvent for many systems. princeton.edursc.orgosti.gov
Atomistic and Coarse-Grained Simulation Methodologies
Molecular dynamics simulations can be performed using either atomistic or coarse-grained models. princeton.eduresearchgate.netchemrxiv.orgresearchgate.net Atomistic MD simulations predict molecular behavior at an atomic level, with interactions defined by force fields. Popular force fields include AMBER, OPLS, CHARMM, and COMPASS. researchgate.net However, simulating the entire self-assembly process with atomistic models can be computationally expensive. researchgate.net
Coarse-grained MD simulations represent groups of atoms as single "beads" with effective interactions, significantly reducing computational cost and allowing for the simulation of larger systems and longer timescales. researchgate.netrsc.orgresearchgate.netresearchgate.netacs.org This approach is particularly useful for studying complex fluids and the mesoscopic behavior of surfactant systems. researchgate.net
Studies have employed both all-atom and coarse-grained MD simulations to investigate surfactant self-assembly. chemrxiv.orgresearchgate.net For instance, coarse-grained MD has been used to determine the critical micelle concentration of mixtures including sodium octyl sulfate (B86663). rsc.org
Simulation of Micelle Formation Kinetics and Equilibrium Properties
MD simulations can provide insights into the kinetics of micelle formation and the equilibrium properties of the resulting aggregates. The self-assembly process can involve stages such as the fast aggregation of monomers into small oligomers, followed by a ripening process where larger aggregates grow. acs.org
Equilibrium simulations of micellization are more readily achieved for weakly micellizing surfactants, which have higher CMCs and faster micelle-monomer exchange dynamics. princeton.eduacs.org Simulating strongly micellizing systems to equilibrium can be challenging due to the long time scales required for micelle reorganization and monomer transfer. princeton.eduosti.gov
Simulations have shown spontaneous self-assembly of surfactants in water, leading to the formation of micelles. chemrxiv.org Properties such as micelle size, aggregation number, and cluster size can be calculated and compared with experimental data. chemrxiv.org
Prediction of CMC from Simulation Data
The critical micelle concentration (CMC) is a key property characterizing surfactant solutions, representing the concentration above which micelles begin to form. princeton.edu Predicting the CMC from simulation data is a significant area of research. princeton.eduresearchgate.netaip.orgaip.orgmdpi.com
Various methods are used to determine the CMC from simulations. One approach involves analyzing the concentration of free surfactant monomers in equilibrium with aggregates. princeton.eduaip.orgaip.org However, for ionic surfactants, the free surfactant concentration can change significantly with increasing total surfactant concentration above the CMC, necessitating careful extrapolation methods. princeton.eduaip.orgaip.org
An improved method called "Partition-Enabled Analysis of Cluster Histograms" (PEACH) has been used with coarse-grained simulations of sodium octyl sulfate to extract equilibrium association constants from small-system simulations. researchgate.netacs.orgresearchgate.netscience.govscience.gov This method aims to reduce computational time for analysis. researchgate.netacs.orgscience.govscience.gov
Alternative methods for CMC calculation from simulations include analyzing the equilibrium aggregation number distribution and obtaining the CMC from the osmotic pressure of the solution. aip.orgaip.org
Simulation results for CMC prediction can be qualitatively compared with experimental trends as functions of alkyl tail length and temperature. researchgate.netacs.org However, some studies suggest that currently available atomistic force fields may systematically underpredict experimental CMCs, indicating a need for improved models. researchgate.netosti.gov Quantitative structure-property relationship (QSPR) models, including those based on graph neural networks (GNN), are also being developed to predict surfactant properties like CMC based on molecular structure. mdpi.comresearchgate.net
Analysis of Counterion Association and Micelle Hydration
MD simulations can be used to analyze the degree of counterion association and the hydration of micelles, providing insights into the distribution of water molecules and ions around the aggregates. acs.orgacs.org The average location of counterions, whether at the interface or intercalated within the micelle, is determined by the interplay of electrostatic and hydrophobic interactions. researchgate.net
Study of Aggregate Shape and Local Surfactant Distribution
MD simulations allow for the study of the shape of surfactant aggregates and the distribution of surfactant molecules within these aggregates. princeton.educhemrxiv.orgclausiuspress.comrsc.org For example, simulations of mixtures containing sodium octyl sulfate and cetyltrimethylammonium bromide (CTAB) have shown distinct aggregation patterns and the evolution of aggregate shape depending on the surfactant ratio. chemrxiv.orgclausiuspress.comrsc.org
In mixed systems, the distribution of different surfactant types within the aggregate can be analyzed. rsc.org For instance, in CTAB and sodium octyl sulfate mixtures, the shorter-tailed sodium octyl sulfate tends to reside in regions of high curvature, while equimolar mixing is favorable in areas of low curvature. rsc.org This analysis helps establish the relationship between aggregate shape and composition. rsc.org
While micelles are often depicted as spherical, MD simulations reveal their dynamic nature with thermal fluctuations leading to instantaneous non-spherical shapes. researchgate.net
Many-Body Dissipative Particle Dynamics (MDPD) for Micelle Systems
Many-body dissipative particle dynamics (MDPD) is a coarse-grained simulation method that has been adapted to study micelle formation in alkyl sulfate surfactants, including sodium octyl sulfate. rsc.orgresearchgate.netrsc.org MDPD is a variation of standard dissipative particle dynamics (DPD) where the conservative interaction force includes long-range attractive and short-range repulsive components, making it more comparable to molecular dynamics potentials. rsc.orgrsc.org
This method allows for the simulation of coexisting liquid and vapor phases and the reproduction of realistic chemical potentials. rsc.orgrsc.org MDPD models can be parameterized to reproduce experimental values for properties like chemical potential and density. rsc.orgrsc.org Studies using MDPD have shown good agreement with experimental values for the CMC of alkyl sulfates and can accurately predict CMC trends based on factors like surfactant tail length and salt concentration. rsc.orgrsc.org MDPD simulations offer a computationally efficient approach for studying the equilibrium behavior of fluid amphiphilic membranes and complex mesoscopic phenomena. researchgate.net
Quantum Chemical Calculations and Spectroscopic Prediction
Quantum chemical calculations are employed to investigate the electronic structure of sodium octyl sulfate and predict its spectroscopic signatures.
Electronic Structure Elucidation and Spectroscopic Signature Prediction
Quantum chemical methods can provide detailed information about the distribution of electrons within the sodium octyl sulfate molecule, including partial charges on atoms and molecular orbitals. This information is fundamental to understanding its reactivity and interactions. While specific detailed research findings on the electronic structure elucidation and spectroscopic signature prediction of sodium octyl sulfate using quantum chemical calculations were not extensively detailed in the search results, quantum chemical calculations are generally used to compute properties such as vibrational frequencies (for IR and Raman spectroscopy) and electronic transitions (for UV-Vis spectroscopy) based on the optimized molecular geometry. These calculations can help in the interpretation of experimental spectra and the identification of the compound. For instance, density functional theory (DFT) calculations have been used in studies involving surfactants to characterize molecular structures and determine interaction sites nih.gov.
Investigation of Intermolecular Interactions (e.g., with amino acids)
Computational methods, including molecular dynamics simulations and docking calculations, are used to investigate the intermolecular interactions of sodium octyl sulfate with other molecules, such as amino acids and proteins. These studies help to understand the nature and strength of binding events.
Studies have explored the interactions between anionic alkyl sulfates, including sodium octyl sulfate, and amino acid homopolymers like polyarginine, polylysine, and polyornithine nih.govacs.org. Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of these interactions. Findings indicate that anionic alkyl sulfates bind stoichiometrically to oppositely charged poly(amino acid)s, with one surfactant molecule binding per charged amino acid moiety nih.govacs.org. Hydrophobic interactions play a significant role in stabilizing these complexes, in addition to electrostatic interactions nih.govasianpubs.org. The length of the alkyl chain on the surfactant influences the interaction enthalpy, with longer chains generally leading to more favorable interactions nih.gov.
Molecular dynamics simulations and docking calculations have also been applied to study the interaction of sodium octyl sulfate and other alkyl sulfates with proteins like adenosine (B11128) deaminase (ADA) and bovine serum albumin (BSA) nih.govnih.gov. These simulations can provide insights into the binding sites, the effect of surfactant binding on protein structure and stability, and the nature of the forces involved (e.g., electrostatic and hydrophobic interactions) nih.govnih.gov. For example, computational studies on the interaction of surfactants with BSA have shown that surfactants can bind between hydrophobic subdomains of the protein, and the interactions involve both electrostatic and hydrophobic forces nih.gov.
Statistical Mechanical and Phenomenological Models of Surfactant Solutions
Statistical mechanical and phenomenological models are developed to describe the behavior of sodium octyl sulfate in solution, particularly its self-assembly into micelles and other aggregates. These models aim to predict properties such as critical micelle concentration (CMC), aggregation number, and the structure of aggregates.
Statistical mechanical theories can relate macroscopic properties of surfactant solutions, such as surface tension, to intermolecular forces and molecular distribution functions researchgate.net. These models often involve parameters that characterize intermolecular interactions within micelles and the surfactant's behavior at interfaces researchgate.net.
Phenomenological models describe the observed behavior of surfactant solutions based on simplified assumptions and empirical parameters. These models can be used to interpret experimental data and predict how properties change with concentration, temperature, and the presence of other substances. For instance, phenomenological models have been used in conjunction with experimental data to understand phenomena like the formation of mixed micelles or the effect of surfactants on surface processes iucr.orgnih.govresearchgate.net. Clint's theory, which assumes ideal mixing of components, has been applied to calculate monomer concentrations and micelle composition in mixed surfactant solutions involving sodium octyl sulfate iucr.org. Molecular-thermodynamic theories have also been developed to describe the formation of mixed vesicles in aqueous solutions, considering various free-energy contributions such as surfactant-tail packing, head-group steric repulsions, and electrostatic interactions nih.gov. Such models have been applied to systems containing sodium octyl sulfate and other surfactants to predict vesicle properties like size and composition nih.gov.
Advanced Analytical and Characterization Methodologies for Sodium Octyl Sulfate
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of sodium octyl sulfate (B86663) and for utilizing it as a mobile phase additive.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC
HPLC, particularly reversed-phase HPLC (RP-HPLC), is a common method for analyzing sodium octyl sulfate. atamanchemicals.comsielc.com RP-HPLC methods for sodium octyl sulfate often use columns like Newcrom R1, which is a reverse-phase column designed with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of acetonitrile, water, and an acid. atamanchemicals.comsielc.com
Sodium Octyl Sulfate as an Ion-Pairing Reagent for Cationic Analyte Separation
Sodium octyl sulfate is widely used as an ion-pairing reagent in reversed-phase HPLC to facilitate the separation of cationic analytes. lichrom.comvwr.comhimedialabs.com As an anionic surfactant with an eight-carbon tail, SOS can interact with positively charged compounds in the mobile phase. himedialabs.com This interaction increases the retention of cationic analytes on the non-polar stationary phase of the reversed-phase column, allowing for better separation and resolution. vwr.comsigmaaldrich.cn This technique is suitable for separating cationic species based on their carbon chain length. himedialabs.com Examples of its application include the retention of catechols in the analysis of catecholamines and their congeners, and the separation of asymmetric dimethylhydrazine (ADMH) and its decomposition products. sigmaaldrich.com
Optimization of Mobile Phases for Specific Separations
Optimization of the mobile phase is crucial for achieving effective separations when using sodium octyl sulfate as an ion-pairing reagent. The mobile phase composition, including the concentration of the ion-pairing reagent, the type and concentration of organic modifier (e.g., acetonitrile), and the pH of the aqueous component, significantly affects retention and selectivity. obrnutafaza.hr Ideally, the ion pair reagent concentration in the mobile phase should be around 0.005 M. obrnutafaza.hr Small adjustments in pH can profoundly affect retention and selectivity, necessitating careful, incremental changes during method development. obrnutafaza.hr For instance, a validated RP-HPLC method for quantifying metanephrine (B195012) and normetanephrine (B1208972) in urine samples utilized a mobile phase containing sodium dihydrogen phosphate (B84403), citric acid monohydrate, acetonitrile, and sodium octyl sulfate, demonstrating good linearity and accuracy. nih.gov
Preparative Scale Separations
The HPLC methods developed for the analysis of sodium octyl sulfate, including those using reversed-phase columns and specific mobile phase conditions, are often scalable. atamanchemicals.comsielc.com This scalability allows these methods to be adapted for preparative scale separations, which are used for isolating larger quantities of sodium octyl sulfate or impurities. atamanchemicals.comsielc.com
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and speed compared to traditional HPLC, often utilizing columns packed with smaller particles (e.g., 3 µm). atamanchemicals.comsielc.com Methods developed for the analysis of sodium octyl sulfate using RP-HPLC with specific mobile phase compositions can be adapted for UPLC applications to achieve faster analysis times while maintaining or improving separation efficiency. atamanchemicals.comsielc.com Sodium octyl sulfate standards have also been used in UPLC-ESI-MS/MS methods for the semi-quantitative analysis of organosulfates in environmental samples. copernicus.org
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Species
While reversed-phase chromatography is commonly used for sodium octyl sulfate and with it as an ion-pairing agent, Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique better suited for the retention and separation of highly polar compounds. Sodium octyl sulfate standards have been employed in HILIC methods for the semi-quantitative analysis of polar species such as isoprene-derived organosulfates (iOSs) in atmospheric samples. copernicus.org In one study using a HILIC column, sodium octyl sulfate and sodium ethyl sulfate standards were used for the semi-quantitative analysis of iOSs, demonstrating good precision for compounds with similar structural characteristics. copernicus.org The standard curve for sodium octyl sulfate in this HILIC method showed a linear correlation coefficient (r) of 0.9991 and a slope (k) of 0.966 when sodium octyl-d17 sulfate was used as an internal standard. copernicus.orgmedchemexpress.com
Linearity Data for Sodium Octyl Sulfate Standard in HILIC copernicus.org
| Standard | Correlation Coefficient (r) | Slope (k) |
| Sodium Octyl Sulfate | 0.9991 | 0.966 |
Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC)
Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC) are powerful separation techniques utilized in the analysis of ionic and neutral species, respectively. Sodium octyl sulfate is frequently employed in these methods, either as a component of the background electrolyte or as part of a pseudostationary phase. Sodium octyl sulfate acts as an anionic detergent and ion-pairing reagent in chromatographic applications. americanelements.comsigmaaldrich.cnatamanchemicals.comfishersci.co.uk Studies have explored the use of sodium octyl sulfate in micellar electrokinetic capillary chromatography (MEKC) to understand how the length of the surfactant chain influences retention and selectivity during separations. tandfonline.com
Selective Enrichment Techniques in Biological Sample Analysis (e.g., albumin)
Sodium octyl sulfate has been investigated for its utility in the selective enrichment of specific components within biological samples when coupled with CE. Research has demonstrated the application of sodium octyl sulfate in studies aimed at assessing the selective enrichment of albumin in biological matrices. atamanchemicals.comfishersci.co.ukscbt.comacs.orgsigmaaldrich.comthegoodscentscompany.com This is achieved through techniques such as segmental filling with sodium octyl sulfate in the background electrolyte during the CE process. acs.orgthegoodscentscompany.com
Coupling with Capacitively Coupled Contactless Conductivity Detection (CE-C4D) for Surfactant Quantification
The combination of Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C4D) presents an effective approach for the quantification of surfactants, including sodium octyl sulfate. researchgate.netresearchgate.net This hyphenated technique is recognized for its ability to quantify surfactants in aqueous solutions. researchgate.netresearchgate.net CE-C4D offers several advantages for surfactant analysis, such as rapid analysis times, high separation efficiency, reduced operating costs, and lower reagent consumption. researchgate.netedaq.com Sodium octyl sulfate, alongside other alkyl sulfate surfactants with varying alkyl chain lengths (C8, C10, C12, and C14), can be determined in samples like wastewater using CE-C4D, often after a preconcentration step. researchgate.netresearchgate.net
Estimation of Partition Coefficients using EKC
Electrokinetic Chromatography (EKC), particularly utilizing surfactant vesicles as a pseudostationary phase, has been developed as a method for estimating the hydrophobicity of compounds, typically expressed as the octanol-water partition coefficient (log P). sigmaaldrich.cnnih.govnih.govnih.govresearchgate.netpg.edu.pl Vesicles formed from a mixture of cationic cetyltrimethylammonium bromide (CTAB) and anionic sodium octyl sulfate (SOS) have been successfully employed in vesicular electrokinetic chromatography (VEKC) for this purpose. nih.govnih.govnih.govresearchgate.net Studies using CTAB/SOS vesicles have shown a linear correlation between the logarithm of the capacity factor (log k'), a measure of retention in EKC, and the octanol (B41247)/water partition coefficient (log P) for both neutral and basic compounds across different pH values. nih.govnih.govresearchgate.net This indicates that hydrophobic interactions play a dominant role in the retention behavior of these compounds within the vesicle system. nih.govnih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of sodium octyl sulfate in various matrices. moleculardepot.comresearchgate.netresearchgate.netpolymex.frthermofisher.comgoogle.comnih.govpolymex.frresearchgate.netresearchgate.netnih.gov Its sensitivity and specificity make it suitable for analyzing complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC/TOF-MS for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS), including Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC/TOF-MS), is a widely applied technique for the analysis of surfactants in intricate mixtures. polymex.frpolymex.frresearchgate.netresearchgate.net Sodium octyl sulfate can be analyzed using reverse phase HPLC. atamanchemicals.comsielc.com For compatibility with MS detection, it is necessary to replace phosphoric acid, commonly used in HPLC mobile phases, with formic acid. atamanchemicals.comsielc.com UPLC systems, which utilize smaller particle sizes, enable faster analysis times for compounds like sodium octyl sulfate. atamanchemicals.comsielc.com UPLC-ESI-MS/MS, a tandem MS approach, has been effectively used for the simultaneous screening, identification, and quantification of various organosulfates, including sodium octyl sulfate, in environmental samples, offering enhanced sensitivity and specificity. copernicus.org Furthermore, LC-MS/MS methods employing precursor ion scanning, which monitors ions that fragment to characteristic sulfate-related m/z values (such as 80 and 97), are particularly useful for identifying sulfate species within complex mixtures due to their specificity for compounds with easily cleavable sulfate groups. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Evaluation of Sodium Octyl Sulfate as a MALDI Matrix for Small Molecules
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a valuable tool for analyzing molecules, particularly small molecules with molar masses below 1,000 Da researchgate.net. However, a challenge in MALDI-TOF MS of small molecules is the potential overlap between peaks originating from the matrix and the analyte researchgate.net. This limitation has led to the exploration of alternative matrices, including inorganic materials researchgate.net.
Research has investigated the applicability of surfactants like sodium dodecyl sulfate (SDS) and sodium octyl sulfate (SOS) as matrices for MALDI of amino acids, such as phenylalanine (Phe), valine (Val), proline (Pro), alanine (B10760859) (Ala), and tyrosine (Tyr) researchgate.netresearchgate.net. One study explored the use of SDS and SOS as matrices for MALDI-TOF-MS of several amino acids researchgate.net. It was observed that SDS was an appropriate matrix for transferring Na⁺ to phenylalanine and valine amino acids, especially when using an Ag metal repeller plate researchgate.net. However, the same study noted that SOS was not a good matrix for the other selected amino acids, and the characteristic peaks observed with SDS disappeared in the presence of SOS as a matrix researchgate.net. Density functional theory (DFT) calculations were employed in this research to characterize the structure of [M + Na]⁺ and [M-H + 2Na]⁺ species and determine the interaction sites of amino acids for Na⁺ attachment researchgate.net.
The use of additives, such as salts, in MALDI analysis can enhance the ionization efficiency of certain analytes, including amino acids researchgate.net.
Spectroscopic Techniques (Beyond CMC)
Spectroscopic techniques provide crucial information about the structural and dynamic properties of sodium octyl sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for investigating the conformational and dynamic behavior of molecules in solution. It provides detailed information about the local environment of atoms and their mobility. While direct research findings on the conformational and dynamic studies of sodium octyl sulfate using NMR were not extensively detailed in the search results, NMR spectroscopy is a routine method for such investigations of surfactants and organic molecules. For example, solid-state ¹³C NMR spectroscopy is used in conjunction with other techniques like FT-IR and PXRD for structural analysis science.gov. NMR can provide insights into the arrangement and mobility of alkyl chains and the sulfate head group in different environments, such as in aqueous solutions or in the presence of other molecules.
Advanced Research Applications of Sodium Octyl Sulfate in Chemical Sciences
Application in Membrane Separation Processes
Membrane separation technologies are crucial for various industrial processes, including water purification, desalination, and chemical separations. The performance of these membranes, particularly nanofiltration (NF) membranes, can be significantly influenced by the presence and interaction of surfactants like sodium octyl sulfate (B86663).
Enhancing Selectivity and Flux in Nanofiltration Membranes
Sodium octyl sulfate has been investigated for its role in enhancing the performance of nanofiltration membranes. Studies have shown that the addition of surfactants, including sodium octyl sulfate, during the fabrication of thin-film composite polyamide nanofiltration membranes can lead to improved rejection of divalent ions. researchgate.net The incorporation of surfactants can influence membrane properties such as the isoelectric point, hydrophilicity, and surface charge, which in turn affect salt rejection and water flux. researchgate.net Research indicates that the use of SOS can contribute to achieving membranes with improved selectivity and good flux. scribd.com
Role in the Fabrication of Modified Polymeric Membranes
SOS plays a role in the fabrication and modification of polymeric membranes. It can be added to the aqueous phase during interfacial polymerization, a common method for synthesizing thin-film composite membranes. researchgate.netresearchgate.net The presence of SOS during this process can influence the resulting polyamide layer, impacting the membrane's separation performance. researchgate.net The modification of polymeric membranes with surfactants like SOS is a strategy to enhance their properties, including potentially improving fouling resistance and separation efficiency. researchgate.net
Mechanistic Role in Polymerization Processes (e.g., Emulsion Polymerization)
Surfactants are essential components in emulsion polymerization, a process used to synthesize polymers in a dispersed system. Sodium octyl sulfate, as an anionic surfactant, can play a mechanistic role in stabilizing the emulsion and influencing the polymerization kinetics and the properties of the resulting polymer particles. In emulsion polymerization, surfactants form micelles that can serve as reaction loci for monomer polymerization. rushim.ru They also adsorb at the interface between the monomer droplets or polymer particles and the continuous phase, preventing coagulation and maintaining the stability of the emulsion. rushim.ru Studies investigating emulsion polymerization systems have utilized sodium octyl sulfate as an anionic surfactant to understand its impact on the process and the final polymer characteristics. science.govresearchgate.net The addition of anionic surfactants like SOS can influence the electrical conductivity of polymers produced via emulsion polymerization. researchgate.net
Utilization in Nanomaterial Synthesis and Stabilization
Sodium octyl sulfate is utilized in the synthesis and stabilization of nanomaterials, particularly in the formation and stabilization of nanodroplets and other nanoscale structures. Its amphiphilic nature allows it to interact with both the dispersed phase and the continuous phase, facilitating the creation and maintenance of stable nanoscale dispersions.
Molecular Mechanism of Nanodroplet Stability
The stabilization of nanodroplets by SOS involves the formation of an interfacial layer around the droplets. The hydrophobic tails of the SOS molecules associate with the non-polar phase of the nanodroplet, while the hydrophilic sulfate head groups face the aqueous continuous phase. This arrangement reduces the interfacial tension and creates an electrostatic repulsion between droplets, preventing their coalescence and thus stabilizing the nanoemulsion. The critical micelle concentration (CMC) of SOS is a key parameter related to its ability to form aggregates and stabilize dispersed phases. science.gov The stability of nanoscale dispersions can be influenced by factors such as surfactant concentration, temperature, and the presence of other components in the system. science.govresearchgate.net In certain systems, SOS has been shown to influence the aggregation behavior of vesicles, impacting their size and stability. mdpi.com
Solubilization Phenomena in Complex Chemical Systems
Sodium octyl sulfate can induce solubilization phenomena in complex chemical systems. Solubilization refers to the process by which a substance that is normally insoluble or sparingly soluble in a given solvent is brought into solution by the presence of a surfactant. This occurs through the incorporation of the insoluble substance into surfactant micelles or other aggregates. science.govresearchgate.net
Environmental Behavior and Transformation of Sodium Octyl Sulfate Academic Focus
Environmental Fate and Transport Mechanisms in Aquatic Systems
Sodium octyl sulfate (B86663) is highly soluble in water americanelements.comfishersci.casigmaaldrich.com. This high water solubility suggests that when released into aquatic systems, it will primarily reside in the water phase rather than partitioning significantly into sediment or soil europa.eu. The log KOW value of ≤-2.31 at 20 °C further indicates a low potential for bioaccumulation chemos.deinterlab.com.tr.
Transport mechanisms in aquatic systems are influenced by water flow and the compound's solubility. Due to its high solubility, SOS is expected to be mobile in water fishersci.com. While some adsorption to sediment is possible, particularly if not biodegraded, the low log Koc values predicted for alkyl sulfates generally suggest relatively low sorption to sludge, sediments, and soils europa.euepa.gov.
The substance is considered readily biodegradable europa.euchemos.deeuropa.euwapsustainability.com. This rapid degradation significantly limits its persistence and potential for long-range transport in the environment.
Biodegradation Pathways and Identification of Transformation Products
Sodium octyl sulfate is readily biodegradable under aerobic conditions europa.euchemos.deeuropa.euwapsustainability.com. Biodegradation is a crucial process for the removal of organic contaminants like surfactants from the environment, primarily carried out by microorganisms in soil and aquatic systems researchgate.netijnrd.orgnih.gov.
The biodegradation of linear primary alkyl sulfates, such as sodium octyl sulfate, typically begins with the enzymatic hydrolysis of the sulfate ester bond wapsustainability.comcleaninginstitute.org. This step yields the corresponding alcohol and inorganic sulfate wapsustainability.comresearchgate.netcleaninginstitute.org.
Following hydrolysis, the resulting alcohol undergoes enzymatic oxidation, first to an aldehyde and then to a carboxylic acid wapsustainability.comcleaninginstitute.org. The hydrocarbon chain of the carboxylic acid is then metabolized through β-oxidation epa.govwapsustainability.comcleaninginstitute.org. This process involves the sequential cleavage of two-carbon fragments from the alkyl chain epa.govresearchgate.net.
While specific transformation products for sodium octyl sulfate during biodegradation are not extensively detailed in the provided snippets, the general pathway for linear alkyl sulfates suggests the formation of shorter-chain carboxylic acids as intermediate products before complete mineralization epa.govwapsustainability.comcleaninginstitute.org. Ultimate biodegradation leads to the breakdown of the surfactant molecule into inorganic end-products such as carbon dioxide, water, and mineral salts, as well as new microbial cellular components (biomass) ijnrd.orgnih.gov.
Studies on the biodegradation of alkyl sulfates with varying chain lengths indicate that they are readily biodegradable wapsustainability.com. For instance, a key study on sodium octyl sulfate (CAS 142-31-4) conducted according to OECD guideline 301B showed 93.5% biodegradation after 29 days, passing the 10-day window criterion for ready biodegradability wapsustainability.com.
The metabolic pathway for even-numbered chain length alkyl sulfates is proposed to involve ω-oxidation followed by β-oxidation, producing metabolites with chain lengths of C2 and C4 epa.gov. Metabolism of odd-numbered alkyl sulfates is thought to follow a similar pathway epa.gov. The hydrocarbon chain is metabolized via cytochrome P450 ω-oxidation of aliphatic fatty acids epa.gov.
While aerobic biodegradation is the primary mechanism, anaerobic biodegradation of surfactants can also occur, although sometimes at slower rates nih.govresearchgate.netacs.org. Studies on linear alkylbenzene sulfonates (LAS), another class of anionic surfactants, have shown anaerobic degradation in sulfate-reducing marine sediments, involving initial reactions followed by the formation of sulfophenyl carboxylic acids (SPC) and subsequent β-oxidation acs.org. However, specific anaerobic pathways and transformation products for sodium octyl sulfate are not detailed in the provided information.
The ready biodegradability of alkyl sulfates in the environment suggests that residues of concern are not anticipated epa.gov.
Biodegradation Data for Sodium Octyl Sulfate (OECD 301B)
| Parameter | Value | Time |
| Biodegradation Rate | 93.5 % | 29 days |
| Biodegradation Rate | >80 % | 10 days |
Data based on a key study according to OECD guideline 301B using activated sludge wapsustainability.com.
General Aerobic Biodegradation Pathway for Linear Alkyl Sulfates
| Step | Transformation | Products |
| 1. Hydrolysis | Enzymatic hydrolysis of sulfate ester bond | Corresponding alcohol, Inorganic sulfate |
| 2. Oxidation of Alcohol | Enzymatic oxidation | Aldehyde, then Carboxylic acid |
| 3. β-Oxidation | Sequential cleavage of C2 fragments from alkyl chain | Shorter-chain carboxylic acids |
| 4. Ultimate Biodegradation | Complete microbial utilization | CO2, H2O, Mineral salts, Biomass |
Based on described pathways for linear primary alkyl sulfates epa.govwapsustainability.comresearchgate.netcleaninginstitute.org.
Emerging Research Frontiers and Future Directions for Sodium Octyl Sulfate Studies
Development of Novel Spectroscopic and Imaging Techniques for Soft Matter Characterization
Understanding the behavior of sodium octyl sulfate (B86663) in complex systems, particularly in soft matter, requires sophisticated characterization techniques. Novel spectroscopic and imaging methods are being developed and applied to probe the self-assembly and interactions of SOS at various interfaces and within bulk phases.
Techniques such as small-angle neutron scattering (SANS) and cryo-transmission electron microscopy (cryo-TEM) are proving valuable in visualizing and characterizing the aggregates formed by SOS, such as micelles and bilayers. Studies combining these techniques have confirmed the simultaneous presence of open and closed bilayer structures in diluted mixtures of SOS and cationic surfactants like hexadecyltrimethylammonium bromide (CTAB), as well as the existence of different micellar shapes at higher concentrations. acs.org SANS data analysis can provide insights into the amount of free surfactant monomers in mixtures and help rationalize microstructural transformations upon dilution. acs.org
Fourier transform infrared spectroscopy (FTIR) is another technique with potential for studying aqueous surfactant solutions, particularly for investigating structural changes induced by variations in temperature or concentration. researchgate.net These spectroscopic methods, alongside others like UV-Vis spectroscopy used for determining critical micelle concentration (CMC), contribute to a more detailed understanding of SOS behavior at the molecular level. researchgate.net
The application of soft matter techniques, including atomic force microscopy (AFM) and neutron and X-ray scattering, can probe interactions at multiple length and time scales, providing insights into the mechanisms involving surfactants like SOS in complex environments. frontiersin.org
Integration of Advanced Computational Models with Experimental Data for Predictive Capabilities
Computational modeling plays a crucial role in complementing experimental studies of sodium octyl sulfate, offering molecular-level insights and predictive capabilities. Advanced computational techniques, such as molecular dynamics (MD) simulations and dissipative particle dynamics (DPD), are increasingly integrated with experimental data to understand SOS behavior, particularly its self-assembly into micelles.
Dissipative particle dynamics (DPD) is another mesoscopic simulation technique that allows the study of surfactant systems up to the microsecond range, providing insights into meso-scale structures. aip.orgacs.org Integrating DPD with experimental data can help explore the full phase diagrams of surfactant-water systems, including micellar and liquid crystal phases. acs.org
Quantitative Structure-Property Relationship (QSPR) models are also being developed to predict surfactant properties, such as CMC and surface tension, based on their molecular structures. mdpi.commdpi.com While challenges remain in accurately predicting all properties for a wide range of surfactants, the integration of computational models with experimental datasets is crucial for developing robust predictive tools for molecules like SOS. mdpi.com
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
Sodium octyl sulfate's properties lend themselves to interdisciplinary research, particularly at the intersection of chemistry, materials science, and environmental science. Future directions involve leveraging SOS in novel applications and addressing environmental considerations.
In materials science, the self-assembly of SOS can be utilized in the creation of structured materials. For instance, surfactant self-assembly is fundamental to the formation of various soft matter phases and can be used as a template for creating nanostructured porous materials. nih.gov While SDS is more frequently cited in this context, the principles are applicable to other alkyl sulfates like SOS.
In environmental science, understanding the behavior and fate of surfactants like SOS is crucial. Research includes studying their adsorption onto various substrates and their potential for biodegradation. mdpi.comresearchgate.net While SOS itself is sometimes discussed in the context of environmental emissions lca-data.com, research on related alkyl sulfates highlights the importance of studying the environmental impact and potential remediation strategies for this class of compounds. mdpi.comresearchgate.net
Furthermore, SOS's application as a wetting agent in oil fields and as a component in fire-fighting foams enaspol.eu underscores its relevance in industrial processes with environmental implications, necessitating interdisciplinary studies to optimize performance and minimize environmental impact. The use of SOS in studies related to the selective enrichment of albumin in biological samples scbt.commpbio.com also points towards potential applications at the interface of chemistry and biological sciences.
The development of "smart surfactants" that respond to environmental stimuli and the adoption of green chemistry approaches in surfactant formulation are also key future trends in interdisciplinary research involving surfactants. solubilityofthings.comdcu.ie These areas present opportunities for exploring more sustainable and environmentally benign applications of sodium octyl sulfate or its modified forms.
Data Table: Properties of Sodium Octyl Sulfate
| Property | Value | Source |
| CAS Number | 142-31-4 | lca-data.comscbt.commpbio.comsigmaaldrich.com |
| Molecular Formula | C₈H₁₇NaO₄S | scbt.commpbio.comsigmaaldrich.cnthermofisher.com |
| Molecular Weight | 232.27 g/mol | scbt.commpbio.comsigmaaldrich.comsigmaaldrich.cn |
| Appearance | White to pale cream crystals or powder | thermofisher.comhaz-map.com |
| Melting Point | 195 °C (dec.) | sigmaaldrich.comsigmaaldrich.com |
| Solubility in H₂O | 20 mg/mL | sigmaaldrich.comsigmaaldrich.cn |
| Quality (Assay) | ≥95% to ≥99.0% (depending on source) | sigmaaldrich.comthermofisher.comsigmaaldrich.com |
| Description | Anionic detergent, ion-pairing reagent | mpbio.comsigmaaldrich.cnamericanelements.com |
Q & A
Basic Research Questions
Q. How can sodium octyl sulfate (SOS) be synthesized and characterized for purity in laboratory settings?
- Methodological Answer : SOS synthesis typically involves sulfation of 1-octanol followed by neutralization with sodium hydroxide. Characterization requires elemental analysis (C, H, S content) and spectroscopic techniques (e.g., H NMR, FTIR) to confirm the sulfate ester bond and alkyl chain integrity. Purity is assessed via HPLC with evaporative light scattering detection (ELSD) or mass spectrometry. For novel compounds, include melting point analysis and Karl Fischer titration for water content .
Q. What are the standard experimental protocols for using SOS in capillary electrophoresis (CE) or ion-pair chromatography?
- Methodological Answer : In CE, SOS is often used as a micellar additive in the background electrolyte (BGE). For protein separation (e.g., albumin), a segmental filling method with 1% w/w SOS and 1% dextran sulfate enhances peak efficiency and mobility. In ion-pair chromatography (e.g., thiol/disulfide separations), SOS (0.1 M) in a pH 3.0 monochloroacetate buffer on a C18 column increases retention and resolution. Critical parameters include SOS concentration, buffer pH, and organic modifier (e.g., methanol) gradients .
Advanced Research Questions
Q. How do experimental variables (e.g., SOS concentration, pH) influence retention behavior in reverse-phase ion-pair chromatography, and how can these be optimized?
- Methodological Answer : Retention factors () in SOS-mediated chromatography are inversely proportional to methanol concentration in the mobile phase (Figure 3 in ). At pH 3.0, SOS forms ion pairs with positively charged analytes (e.g., cysteine), enhancing retention. Optimization involves a Design of Experiments (DoE) approach:
- Variables : SOS concentration (0.05–0.2 M), pH (2.5–4.0), and buffer ionic strength.
- Response metrics : Resolution (), peak asymmetry.
- Validation : Compare retention reproducibility across 3–5 replicate runs .
Q. What contradictions exist in reported hygroscopic growth factors (GFs) for SOS, and how can these discrepancies be resolved?
- Methodological Answer : SOS’s hygroscopicity (GF ~1.2 at 85% RH) conflicts with shorter-chain alkyl sulfates (e.g., sodium methyl sulfate, GF ~1.5). These discrepancies arise from differing experimental setups:
- Volatility-Scanning Analysis (VSA) vs. Humidified Tandem Differential Mobility Analyzer (H-TDMA) : VSA may underestimate GF due to particle restructuring. Resolve by cross-validating with H-TDMA under controlled humidity (25°C, 10–90% RH) and ensuring SOS purity (>95%) to avoid surfactant aggregation artifacts .
Q. How can researchers ensure reproducibility of SOS-based methods across laboratories?
- Methodological Answer : Key steps include:
- Detailed protocols : Specify SOS lot number, supplier (e.g., Sigma-Aldrich), and purification steps (e.g., recrystallization).
- Instrument calibration : Use reference standards (e.g., bovine serum albumin for CE).
- Data transparency : Report raw electrophoretic mobilities or values with error margins (±5%) and include supportive information (e.g., buffer preparation logs) .
Q. What advanced techniques are used to study SOS’s interaction with biomembranes or proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify SOS binding kinetics to lipid bilayers.
- Circular Dichroism (CD) : Monitor SOS-induced protein conformational changes (e.g., α-helix to β-sheet transitions).
- Molecular Dynamics (MD) Simulations : Model SOS-lipid headgroup interactions using force fields like CHARMM36. Validate with experimental critical micelle concentration (CMC) data .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting data on SOS’s critical micelle concentration (CMC) in aqueous solutions?
- Methodological Answer : Reported CMC values (e.g., 130–150 mM) vary due to temperature (20–30°C) and ionic strength. To resolve contradictions:
- Standardize conditions : Use 25°C and 0.1 M NaCl.
- Technique comparison : Validate via conductivity measurements (CMC inflection point) vs. pyrene fluorescence (1:3 intensity ratio shift) .
Q. What statistical approaches are recommended for analyzing SOS’s effects in high-throughput screening assays?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
